molecular formula C13H15NO B8324753 5,6,7,8,9,10-Hexahydro-6,9-methanobenzo[a][8]annulen-11-one oxime

5,6,7,8,9,10-Hexahydro-6,9-methanobenzo[a][8]annulen-11-one oxime

Cat. No. B8324753
M. Wt: 201.26 g/mol
InChI Key: ZMDSVSWYTMBKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8,9,10-Hexahydro-6,9-methanobenzo[a][8]annulen-11-one oxime is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8,9,10-Hexahydro-6,9-methanobenzo[a][8]annulen-11-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8,9,10-Hexahydro-6,9-methanobenzo[a][8]annulen-11-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6,7,8,9,10-Hexahydro-6,9-methanobenzo[a][8]annulen-11-one oxime

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienylidene)hydroxylamine

InChI

InChI=1S/C13H15NO/c15-14-13-11-5-6-12(13)8-10-4-2-1-3-9(10)7-11/h1-4,11-12,15H,5-8H2

InChI Key

ZMDSVSWYTMBKPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3=CC=CC=C3CC1C2=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-ylidene-pyrrolidinium bromide (48.14 g, 0.15 mol) was suspended in EtOH (200 mL) and H2O (100 mL) and stirred. Hydroxylamine hydrochloride (31.27 g, 0.45 mol) was added, resulting in the starting material dissolving. Sodium acetate trihydrate (61.2 g, 0.45 mol) was added to the solution. After a few minutes a thick white precipitate formed. The mixture was heated to reflux until a clear solution was obtained and then allowed to cool to room temperature. The product oxime crystallized from solution and was filtered off, washing with water. The resulting pure oxime was dried to give 27.18 g (90%) of a pure white crystalline solid. 1H NMR (d6-DMSO, 360 MHz) δ 10.17 (1 H, s, N—OH), 7.19-7.12 (4 H, m, aromatic), 3.51 (1 H, bt, bridgehead CH), 3.01-2.87 (2 H, m, benzylic), 2.80 (1 H, bt, bridgehead CH), 2.77 (2 H, t, J=14 Hz, benzylic), 1.68-1.63 (2 H, m), 1.10-1.05 (2 H, m). m/z 202 (M+H+).
Name
1-Tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-ylidene-pyrrolidinium bromide
Quantity
48.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
31.27 g
Type
reactant
Reaction Step Three
Quantity
61.2 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 34.3 g of 5,6,7,8,9,10-hexahydro-6,9-methano-benzo[a][8]annulen-11-one (0.184 mol) in 100 mL of pyridine and 100 mL of EtOH was added 29.7 g of hydroxylamine hydrochloride (0.460 mol). The resultant solution was refluxed for 4 hours prior to concentration in vacuo. The residue was partitioned between CH2Cl2 and 10% aqueous citric acid. The aqueous layer was extracted with CH2Cl2 (4×200 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to afford the oxime.
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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